(R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid
Overview
Description
The compound is a derivative of amino acids, specifically a phenylacetic acid derivative. It contains a benzyl group attached to a carbonyl group, which is then attached to an amino group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amino acid with a benzyl chloroformate in the presence of a base . This forms a carbamate, which can then be further reacted to form the desired compound .Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring attached to a carbonyl group, which is then attached to an amino group . The stereochemistry at the alpha carbon would be determined by the specific synthesis method used .Chemical Reactions Analysis
The reactions of this compound would likely be similar to those of other carbonyl compounds and amino acids . This could include reactions with nucleophiles at the carbonyl carbon, as well as acid-base reactions at the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other carbonyl compounds and amino acids . This could include properties such as solubility, melting point, and reactivity .Scientific Research Applications
Benzyl halides can be efficiently carbonylated to phenylacetic acids using rhodium(I) catalysts, accommodating sensitive functionalities like esters and nitriles (Giroux, Nadeau, & Han, 2000).
The carbonylation of benzyl alcohol to phenylacetic acid and its derivatives, influenced by various reaction conditions and catalyzed by rhodium, has been studied (Duan, Jiang, Gong, Fan, & Jiang, 2000).
Rhodium(I) and iridium(I) complexes catalyze the carbonylation of benzyl alcohols to produce phenylacetic acids (Shik, Jin, & Seung-gweon, 1992).
Carbohydrate derivatives with asymmetric benzylic centers can be degraded to simple acids like phenylacetic acids (Inch, Ley, & Rich, 1968).
Carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes in aqueous systems, leads to the production of phenylacetic acid (Lin & Yamamoto, 1998).
Phenylacetic acid is synthesized through carbonylation processes, highlighting its applications in fields like medicine and agriculture (Zi-yi, 2011).
Other research focuses on the formation of flavors from amino acids and carbonyl compounds, where phenylacetic acid plays a role (Griffith & Hammond, 1989).
Magnetic anisotropic effects from auxiliary moieties in 2-methoxy-2-phenylacetic acid determine the absolute configuration of amino alcohols (Leiro, Seco, Quiñoá, & Riguera, 2010).
Phenylacetic acid derivatives play a role in the peptide synthesis and the assay of enzymes (Svendsen, 2017).
The complexation of phenylacetic acid derivatives with rhodium(I) showcases their potential in stereochemical studies (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).
Future Directions
properties
IUPAC Name |
(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938757 | |
Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid | |
CAS RN |
17609-52-8 | |
Record name | Benzyloxycarbonyl-D-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17609-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-[[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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